2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid
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Overview
Description
2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves large-scale reactions using similar conditions as described above. The use of continuous flow microreactor systems has been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Di-tert-butyl dicarbonate, DMAP, acetonitrile.
Major Products Formed
Scientific Research Applications
2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate .
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid .
- 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid .
Uniqueness
2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid is unique due to the presence of the difluoropropanoic acid moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in medicinal chemistry for the development of novel therapeutics .
Properties
IUPAC Name |
3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO4/c1-8(2,3)15-7(14)11-4(5(9)10)6(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBANSRZYXHAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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